molecular formula C6H11NO2 B138708 (S)-4-aminohex-5-enoic acid CAS No. 74046-07-4

(S)-4-aminohex-5-enoic acid

Cat. No.: B138708
CAS No.: 74046-07-4
M. Wt: 129.16 g/mol
InChI Key: PJDFLNIOAUIZSL-RXMQYKEDSA-N
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Description

(S)-4-aminohex-5-enoic acid is an organic compound characterized by the presence of an amino group and a carboxylic acid group attached to a six-carbon chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-aminohex-5-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as (S)-4-hydroxyhex-5-enoic acid.

    Amination Reaction: The hydroxyl group is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Continuous Flow Processes: Implementing continuous flow chemistry to enhance efficiency and scalability.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-4-aminohex-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The double bond can be reduced to yield saturated amino acids.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Oxo derivatives of this compound.

    Reduction Products: Saturated amino acids.

    Substitution Products: Various derivatives with modified functional groups.

Scientific Research Applications

(S)-4-aminohex-5-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-aminohex-5-enoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The amino group can interact with enzymes and receptors, influencing their activity.

    Pathways: It may participate in metabolic pathways, affecting the synthesis and degradation of other biomolecules.

Comparison with Similar Compounds

    (S)-4-hydroxyhex-5-enoic acid: Similar structure but with a hydroxyl group instead of an amino group.

    (S)-4-aminohexanoic acid: Similar structure but without the double bond.

Comparison:

    Uniqueness: The presence of both an amino group and a double bond in (S)-4-aminohex-5-enoic acid makes it unique compared to its analogs.

    Reactivity: The double bond and amino group confer distinct reactivity patterns, allowing for diverse chemical transformations.

Properties

IUPAC Name

(4S)-4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224944
Record name (S)-(+)-Vigabatrin
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74046-07-4
Record name (S)-Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74046-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-Vigabatrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Vigabatrin
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Record name S(+)-γ-Vigabatrin
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Record name VIGABATRIN, (S)-
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Synthesis routes and methods I

Procedure details

A suspension of ethyl 4-trichloroacetoamido-5-hexenoate (0.3 g, 1 mmol) in 6N HCl (10 mL) was heated under reflux 6 H. Then the mixture was concentrated in vacuo, diluted with water (10 mL), washed twice with Acoet, and dried in vacuo to give the title product (0.18 g, 100%). NMR, TLC (NH4OH:EtOH, 3:7) are identical with those of an authentic sample of 4-amino-5-hexenoic acid.
Name
ethyl 4-trichloroacetoamido-5-hexenoate
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

In this reaction 5-vinyl-2-pyrrolidinone (structure 1) is subjected to an acidic hydrolysis thereby producing the desired compound, 4-amino-5-hexenoic acid (structure 2). This acidic hydrolysis is carried out using techniques known in the art. Typically, the 5-vinyl-2-pyrrolidinone is contacted with a strong acid such as hydrochloric acid or trifluoroacteic acid at a temperature above 60° C. in an aqueous solvent system. The 4-amino-5-hexenoic acid is recovered by concentration as is known in the art. The acidic hydrolysis followed by recrystallization produces a yield of 4-amino-5-hexenoic acid of 57-67%. The spent recrystallization liquor can be saved, concentrated, redissolved in ethanol and a second recrystallization can be carried out on this residue which increases the yield of final product by another 10-11%. The yield of 4-amino-5-hexenoic acid which is produced by this process is from 57-67% with one recrystallization and from 70-79% when a second recrystallization is carried out.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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